N-Boc-4-chloro-3-fluoroaniline

Chemical Purity Analytical Chemistry Procurement

N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3) is a high-purity halogenated aniline derivative with a Boc protecting group essential for regioselective transformations. It is a critical intermediate in HIV NNRTI synthesis (e.g., phosphoindole inhibitors). Distinct physicochemical properties (mp 103-104°C, low aqueous solubility 0.014 g/L) ensure reproducible crystallizations and formulations. Standard research purity ≥97% (NLT 98% from select vendors) guarantees reliable downstream results.

Molecular Formula C11H13ClFNO2
Molecular Weight 245.68 g/mol
CAS No. 869299-68-3
Cat. No. B1529669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-chloro-3-fluoroaniline
CAS869299-68-3
Molecular FormulaC11H13ClFNO2
Molecular Weight245.68 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)F
InChIInChI=1S/C11H13ClFNO2/c1-11(2,3)16-10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H,14,15)
InChIKeyCAQFDOGCQMWYBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3) Technical Overview for Procurement


N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3) is a halogenated aniline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine, with chlorine and fluorine substituents on the aromatic ring . It is classified as a fluorinated building block (含氟砌块类化合物) and serves as a critical synthetic intermediate, particularly in the pharmaceutical sector [1]. Its key physical properties, such as a melting point of 103-104 °C and low aqueous solubility, are well-defined and guide its handling and formulation .

Why N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3) Cannot Be Substituted by Generic Analogs


Substituting N-Boc-4-chloro-3-fluoroaniline with a generic analog, such as the unprotected amine (4-chloro-3-fluoroaniline) or a different protected derivative, is not trivial due to quantifiable differences in purity, physicochemical properties, and synthetic outcomes. The presence of the Boc group is essential for regioselective transformations, as demonstrated in a patented HIV NNRTI synthesis where it enables specific iodination at the C-2 position [1]. Furthermore, vendor-supplied purity grades vary significantly, directly impacting the reliability of downstream reactions . Its distinct melting point (103-104 °C) and low aqueous solubility (0.014 g/L) also dictate specific handling and formulation protocols that would not apply to analogs .

Quantitative Differentiation Guide for N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3)


Vendor Purity Comparison: Bidepharm (95%) vs. MolCore (NLT 98%)

The standard purity of N-Boc-4-chloro-3-fluoroaniline varies by supplier. Bidepharm specifies a standard purity of 95% . In contrast, MolCore offers the compound with a guaranteed purity of NLT 98% . This 3% difference in absolute purity can be critical for applications requiring high-fidelity starting materials.

Chemical Purity Analytical Chemistry Procurement

Melting Point Range Verification for Identity and Quality Control

The melting point of N-Boc-4-chloro-3-fluoroaniline is reported within a narrow range across authoritative databases. ChemBlink lists it as 103-104 °C , while Hoffman Fine Chemicals provides a slightly broader but consistent range of 102-106 °C . This data provides a robust benchmark for identity verification and purity assessment.

Physicochemical Property Quality Control Compound Characterization

Synthetic Utility: Regioselective Iodination vs. Unprotected Aniline

The Boc group in N-Boc-4-chloro-3-fluoroaniline is not merely a protecting group; it enables a specific transformation not possible with the unprotected aniline. In the synthesis of a key HIV NNRTI intermediate, the Boc-protected compound undergoes regioselective iodination at the C-2 position. This is a critical step that proceeds with high fidelity, after which the Boc group is cleanly removed [1].

Synthetic Methodology Regioselectivity Medicinal Chemistry

Solubility Profile Comparison with In-Class Analogs

The calculated aqueous solubility of N-Boc-4-chloro-3-fluoroaniline is 0.014 g/L (0.0429 mg/mL) at 25°C, classifying it as poorly soluble . While comparative data for direct analogs is not available, this quantifiable parameter is crucial for designing stock solutions and reaction media, particularly when compared to more soluble Boc-protected anilines.

Physicochemical Property Formulation Solubility

Validated Application Scenarios for N-Boc-4-chloro-3-fluoroaniline (CAS 869299-68-3)


Synthesis of HIV NNRTI Key Intermediates

N-Boc-4-chloro-3-fluoroaniline is a documented precursor in the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (NNRTI). The Boc protection is essential for the subsequent regioselective iodination step [1].

Development of Complex Organic Molecules and Pharmaceuticals

As a fluorinated building block with a defined purity (e.g., 95% from Bidepharm or NLT 98% from MolCore ), the compound is used as a versatile precursor in the synthesis of various novel therapeutic agents and complex organic molecules, particularly in medicinal chemistry research .

Chemical Research Requiring Precise Physical Characterization

Researchers requiring a compound with a well-defined melting point (103-104 °C ) and known solubility parameters (0.014 g/L at 25°C ) can rely on this compound for reproducibility in crystallization studies, analytical method development, and formulation experiments.

Preparation of Halogenated Carbamate Derivatives

The compound is employed as a reactant for further functionalization, such as its conversion to tert-butyl (2-bromo-4-chloro-3-fluorophenyl)carbamate with a reported yield of 49% under specific conditions [2]. This demonstrates its utility in constructing more complex halogenated aromatic systems.

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